exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane
Description
Contextualization of Azabicyclo[3.2.1]octane Scaffolds in Organic and Medicinal Chemistry
The azabicyclo[3.2.1]octane core, particularly the 8-azabicyclo[3.2.1]octane isomer, is the foundational structure of tropane (B1204802) alkaloids, a class of natural products with a long history in medicine. researchgate.net This rigid bicyclic system imparts a well-defined three-dimensional geometry to molecules, a crucial feature in medicinal chemistry for optimizing interactions with biological targets like proteins and receptors. montclair.edu The structural similarity of azabicyclo[3.2.1]octane derivatives to bioactive alkaloids such as cocaine, nicotine, and morphine has made this scaffold a focal point in drug discovery. rsc.org
The inherent conformational restriction of the bicyclic system is highly valued for probing the specific spatial requirements of protein binding sites, often leading to enhanced affinity and selectivity compared to more flexible acyclic or monocyclic analogues. montclair.edu This has led to the development of a wide range of synthetic compounds based on this scaffold with diverse biological activities. rsc.org For instance, derivatives have been developed as potent analgesic agents with efficacy comparable to morphine, as triple re-uptake inhibitors (TRUIs) that modulate neurotransmitter levels, and as agonists for κ-opioid receptors (KOR). rsc.orgresearchgate.net Furthermore, certain compounds containing this core have demonstrated cytotoxic activity against various tumor cell lines, including glioblastoma and medulloblastoma. rsc.orgresearchgate.net The versatility of this scaffold has also been demonstrated in the synthesis of mixed arginine vasopressin (AVP) receptor antagonists. nih.gov
Table 1: Biological Activities of Representative Azabicyclo[3.2.1]octane Derivatives
Table of Compounds Mentioned
Compound Name exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane Cocaine Morphine Nicotine Tropinone (B130398)
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-6-10-4-5-11(7-9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVQNCGGFFBHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Exo 3 Boc Aminomethyl 8 Azabicyclo 3.2.1 Octane
Retrosynthetic Analysis and Strategic Disconnections for the Bicyclic Core and Substituent
Retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The first disconnection is at the C-N bond of the Boc-aminomethyl group, simplifying the target to an exo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane precursor and a Boc-protecting group source like di-tert-butyl dicarbonate (B1257347). A further disconnection of the C3-C(aminomethyl) bond points to a C3-functionalized 8-azabicyclo[3.2.1]octane intermediate, such as a nitrile or an aldehyde, which can be converted to the aminomethyl group.
The second major disconnection breaks apart the 8-azabicyclo[3.2.1]octane core itself. A common and biomimetic disconnection is based on the Robinson-Schöpf reaction, which deconstructs the tropane (B1204802) skeleton into succinaldehyde (B1195056), methylamine (B109427) (or an equivalent), and acetonedicarboxylic acid. google.comlibretexts.org This approach builds the bicyclic system in a single, efficient step. Alternatively, cycloaddition strategies offer another powerful disconnection, breaking the core into a pyrrole (B145914) or pyrroline (B1223166) derivative and a four-carbon or two-carbon component, which can be joined via an intramolecular cycloaddition. wikipedia.org These disconnections form the basis for the total synthesis approaches discussed below.
Total Synthesis Approaches to the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane core is the central structural motif of tropane alkaloids and has been a frequent target in organic synthesis. libretexts.orgwikipedia.orgnih.gov Numerous strategies have been developed for its construction, ranging from classic multicomponent reactions to modern catalytic cycloadditions.
Cyclization Reactions in Core Formation (e.g., Robinson-Schöpf reaction, intramolecular cycloadditions)
Robinson-Schöpf Reaction: This is a classic and highly effective method for constructing the tropane skeleton. The reaction involves a one-pot condensation of a succinaldehyde equivalent, a primary amine (like methylamine), and acetonedicarboxylic acid. chemicalbook.com The mechanism is considered a tandem reaction involving a double Mannich condensation. wikipedia.org First, the amine reacts with succinaldehyde to form an imine, which then undergoes an intramolecular cyclization. This intermediate then reacts with the enolate of acetonedicarboxylic acid in a second Mannich reaction to close the second ring, forming the bicyclic core. wikipedia.org Subsequent decarboxylation yields tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), a versatile intermediate for further functionalization. wikipedia.orggoogle.com The reaction is notable for its biomimetic nature, mimicking the biosynthetic pathway of tropane alkaloids, and can achieve high yields under optimized, physiologically relevant pH conditions. google.comwikipedia.org
Intramolecular Cycloadditions: Modern synthetic approaches often employ cycloaddition reactions to construct the bicyclic core with high levels of stereocontrol. wikipedia.org Intramolecular [4+2] and [3+2] cycloadditions are particularly powerful. For instance, a suitably substituted pyrrole or pyrroline can be tethered to a dienophile or dipolarophile. Upon activation, an intramolecular cycloaddition occurs, forming the fused ring system of the 8-azabicyclo[3.2.1]octane core. rsc.org These methods are highly valued for their ability to set multiple stereocenters in a single step and for their amenability to asymmetric catalysis, allowing for the synthesis of enantiomerically pure tropane derivatives. wikipedia.orgrsc.org
Stereocontrol during Bicyclic Ring Closure and Functionalization
Achieving the correct stereochemistry is a critical challenge in the synthesis of substituted 8-azabicyclo[3.2.1]octane derivatives. rsc.org During the formation of the bicyclic core, the relative stereochemistry of the bridgehead carbons (C1 and C5) must be established in a cis configuration. Reactions like the Robinson-Schöpf synthesis inherently produce this desired cis-fusion.
In asymmetric syntheses, stereocontrol is often achieved by using chiral starting materials, chiral auxiliaries, or enantioselective catalysts. wikipedia.org For example, desymmetrization of achiral tropinone derivatives using chiral reagents can provide access to enantioenriched products. rsc.org Similarly, catalytic enantioselective cycloaddition reactions can build the core with high stereopurity from the outset. wikipedia.org Control over the stereochemistry of substituents on the carbon framework is typically addressed during functionalization steps after the core has been formed.
Introduction and Modification of the Boc-aminomethyl Moiety
With the bicyclic core in hand, the next phase of the synthesis involves the introduction of the C3 side chain. A common and versatile starting material for this is tropinone or an N-protected analogue. The strategy involves converting the C3-ketone into the target aminomethyl group with the desired exo stereochemistry.
A viable synthetic sequence begins with an N-protected tropinone, for example, N-benzyl-8-azabicyclo[3.2.1]octan-3-one. The benzyl (B1604629) group serves as a robust protecting group that can be removed in a later step. The C3-ketone is first converted to a 3-cyano group, for instance, by forming a cyanohydrin followed by dehydration. Subsequent reduction of the nitrile group furnishes the aminomethyl side chain. This reduction step is crucial for establishing the desired stereochemistry.
Stereoselective Installation at the C3 Position (Exo/Endo selectivity)
The orientation of substituents at the C3 position of the tropane ring is defined as exo (pointing away from the piperidine (B6355638) six-membered ring) or endo (pointing towards it). The reduction of a C3-ketone typically leads to the thermodynamically favored endo-alcohol (tropine). wikipedia.org However, achieving the exo stereochemistry for the aminomethyl group is possible through careful selection of intermediates and reagents.
One effective strategy involves the stereoselective reduction of a 3-cyano-8-azabicyclo[3.2.1]octane intermediate. It has been demonstrated that the reduction of a related 3-cyano derivative using catalytic hydrogenation can yield a high preference for the exo amine. google.com For example, the reduction of 3-cyano-8-(2,2-difluoroethyl)-8-azabicyclo[3.2.1]octane was reported to produce a 90:10 mixture of exo to endo isomers. google.com This selectivity is attributed to the steric hindrance of the bicyclic framework, which directs the hydrogenation catalyst to approach the less hindered endo face of the molecule, thereby delivering hydrogen to form the exo product. This method provides a direct route to the required exo-3-(aminomethyl) intermediate. chemicalbook.com
Protecting Group Strategies (Boc) in the Synthesis Pathway
Protecting groups are essential for managing the reactivity of the two nitrogen atoms in the synthetic pathway towards exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane.
The bridgehead nitrogen (N8) is often protected early in the synthesis to prevent its interference with reactions targeting other parts of the molecule. A benzyl group (Bn) is a common choice, as it is stable to a wide range of conditions but can be readily removed at a late stage via catalytic hydrogenolysis.
The tert-butoxycarbonyl (Boc) group is employed to protect the primary amine of the aminomethyl side chain. The Boc group is ideal due to its stability under basic and nucleophilic conditions, allowing for selective manipulation of other functional groups. google.com It is typically installed by reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The final step in the synthesis would be the deprotection of the N8-position, for instance, the hydrogenolysis of an N-benzyl group, to yield the target compound where the bridgehead nitrogen is a secondary amine and the exocyclic amine is Boc-protected.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
Key principles that can be applied to improve the sustainability of its synthesis include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions such as cycloadditions, which can build the bicyclic core in a single step, are often more atom-economical than multi-step linear sequences that may involve numerous protection and deprotection steps.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The development of synthetic methods that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, is a key area of focus. Furthermore, minimizing the use of hazardous reagents and auxiliary substances is paramount.
Energy Efficiency: Synthetic processes should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalytic reactions, which can lower the activation energy of a reaction, is a primary strategy for improving energy efficiency.
Use of Renewable Feedstocks: While the synthesis of complex nitrogen-containing heterocycles often relies on petroleum-based starting materials, research into utilizing bio-renewable feedstocks is an ongoing endeavor in green chemistry.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents from both an atom economy and waste reduction perspective. The development of highly efficient and recyclable catalysts for the key bond-forming reactions in the synthesis of the 8-azabicyclo[3.2.1]octane skeleton is a significant goal.
Interactive Table: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description | Ideal Value | Relevance to Synthesis of this compound |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | High atom economy is desirable to minimize waste. Cycloaddition and rearrangement reactions often score well. |
| E-Factor | Total weight of waste / Weight of product | 0 | A lower E-Factor indicates less waste generation and a more environmentally friendly process. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | PMI provides a broader measure of the overall efficiency of a manufacturing process, including solvents and workup materials. |
| Solvent Intensity | Mass of solvent / Mass of product | Low | Reducing solvent usage is a key goal of green chemistry. |
Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Scalability
While a definitive, single "best" synthetic route for this compound is not established in the available literature, a comparative analysis of general strategies for constructing the 3-substituted-8-azabicyclo[3.2.1]octane core can be undertaken. The primary challenge lies in controlling the stereochemistry to obtain the desired exo isomer.
Common synthetic strategies that could be adapted for the synthesis of the target compound include:
Ring-Closing Metathesis (RCM): This powerful method can be used to form the seven-membered ring of the bicyclic system. The starting materials would be appropriately functionalized pyrrolidines. The efficiency and yield of RCM are often high, and the catalysts are continually improving. Scalability can be a concern due to the cost of ruthenium catalysts, although catalyst loading can often be minimized.
Intramolecular Cyclization Reactions: Various intramolecular cyclization strategies can be employed. For instance, the cyclization of a suitably substituted cycloheptene (B1346976) or piperidine derivative can lead to the desired bicyclic core. The yields and efficiency of these methods are highly dependent on the specific substrate and reaction conditions.
Diels-Alder and other Cycloaddition Reactions: [4+3] or [3+2] cycloaddition reactions can be a highly efficient way to construct the bicyclic skeleton in a single step with good stereocontrol. The choice of diene and dienophile (or their equivalents) is critical for success. These methods can be very efficient and atom-economical.
From Tropinone or its Derivatives: Tropinone, a readily available starting material, can be a versatile precursor. The synthesis would involve the introduction of a one-carbon unit at the 3-position, followed by functional group manipulations to install the Boc-protected aminomethyl group. The stereochemical outcome of these reactions would need to be carefully controlled to favor the exo product.
Interactive Table: Comparative Analysis of Potential Synthetic Strategies
| Synthetic Strategy | Key Advantages | Potential Challenges | Overall Yield (Estimated) | Scalability |
| Ring-Closing Metathesis | High functional group tolerance, generally good yields. | Cost of catalyst, potential for difficult purification. | Moderate to High | Moderate |
| Intramolecular Cyclization | Can utilize readily available starting materials. | May require harsh conditions, potential for side reactions. | Variable | Good |
| Cycloaddition Reactions | High atom economy, can establish multiple stereocenters in one step. | Substrate synthesis can be complex, regioselectivity can be an issue. | Moderate to High | Moderate to Good |
| From Tropinone | Readily available starting material. | Stereochemical control at the 3-position can be challenging. | Moderate | Good |
Stereochemical Aspects and Conformational Analysis of Exo 3 Boc Aminomethyl 8 Azabicyclo 3.2.1 Octane
Configurational Assignment and Chirality of the Bicyclo[3.2.1]octane System
The bicyclo[3.2.1]octane ring system is an inherently chiral scaffold. rsc.org Its structure consists of a six-membered ring and a five-membered ring sharing three carbon atoms. The bridgehead atoms, typically numbered C1 and C5 in the 8-azabicyclo[3.2.1]octane system, are stereogenic centers. The chirality of the entire molecule is determined by the absolute configuration at these bridgehead carbons.
The bicyclo[3.2.1]octane skeleton is a common structural motif in a wide array of biologically active natural products, including various sesquiterpenes and diterpenes. mdpi.com The precise spatial arrangement of substituents on this rigid framework is critical for molecular recognition and interaction with biological targets. academie-sciences.fr The assignment of absolute configuration for such bicyclic systems can be a challenging task, often requiring advanced analytical techniques. While NMR analysis can reliably determine relative configurations, assigning the absolute stereochemistry may necessitate the use of chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), often supported by quantum chemical calculations. researchgate.net
Exo/Endo Isomerism at the C3 Position and its Stereochemical Implications
In the 8-azabicyclo[3.2.1]octane system, substituents on the ethylene (B1197577) bridge (C2, C3, and C4) can be oriented in one of two distinct spatial arrangements, designated as exo or endo. This form of diastereomerism is a critical feature of this bicyclic system.
The exo position refers to a substituent that is oriented on the same side as the shorter, one-carbon bridge (C8, which is a nitrogen atom in this case).
The endo position refers to a substituent that is oriented on the opposite side of the one-carbon bridge and points towards the six-membered ring.
| Stereoisomer | Substituent Orientation |
| Exo | Directed towards the C8 nitrogen bridge. |
| Endo | Directed away from the C8 nitrogen bridge. |
Preferred Conformational States of the 8-Azabicyclo[3.2.1]octane Ring System
The 8-azabicyclo[3.2.1]octane ring system is not planar and exhibits conformational flexibility, primarily within its six-membered piperidine (B6355638) ring. This ring can adopt several conformations, with the most significant being the chair and boat forms.
| Conformation | Relative Stability | Key Feature |
| Chair | More stable | Lower energy state for the six-membered ring. |
| Boat | Less stable | Higher energy state, accessible via thermal fluctuation. |
Influence of the Boc-aminomethyl Substituent on Molecular Conformation
The presence of a substituent, particularly a bulky one, can significantly influence the conformational equilibrium of the 8-azabicyclo[3.2.1]octane ring. In the case of exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane , the substituent at the C3 position is sterically demanding due to the tert-butoxycarbonyl (Boc) protecting group.
While specific conformational studies on this exact molecule are not widely detailed in the provided context, general principles of conformational analysis suggest that the bulky Boc-aminomethyl group will influence the torsional angles and potentially the puckering of the rings to minimize steric strain. The substituent's presence is unlikely to significantly alter the fundamental preference for the chair conformation of the six-membered ring, as this is the most stable state for the core bicyclic system. montclair.edu However, the substituent's interactions with the rest of the scaffold can affect the precise geometry and the relative energies of different conformers. The addition of substituents does not appear to significantly alter the core structure of the propane (B168953) diamine unit within similar bicyclic systems. montclair.edu
Computational Methods for Conformational Analysis (e.g., Molecular Dynamics, Density Functional Theory (DFT))
Computational chemistry provides powerful tools for investigating the stereochemical and conformational properties of complex molecules like this compound. These methods allow for the exploration of the potential energy surface, identification of stable conformers, and quantification of energy differences between them.
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and geometry of molecules. rroij.comrroij.com DFT calculations can accurately predict molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers. researchgate.net For the 8-azabicyclo[3.2.1]octane system, DFT has been employed to:
Optimize the molecular geometries of different conformations (e.g., chair vs. boat). montclair.edu
Calculate the relative stabilities and energy barriers between conformers. montclair.edu
Compare calculated parameters (bond lengths, angles) with experimental data. rroij.com
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the dynamic conformational changes and flexibility of the 8-azabicyclo[3.2.1]octane ring system and the influence of its substituents over time.
These computational approaches are invaluable for rationalizing experimental observations and for providing a detailed molecular-level understanding of the structural features that govern the properties and activity of these bicyclic compounds. nih.gov
| Computational Method | Application in Conformational Analysis |
| Density Functional Theory (DFT) | Geometry optimization, calculation of relative energies of conformers, prediction of spectroscopic properties. montclair.edurroij.com |
| Molecular Dynamics (MD) | Simulation of molecular motion over time, assessment of conformational flexibility and dynamics. |
Derivatization Strategies and Analogue Synthesis Based on Exo 3 Boc Aminomethyl 8 Azabicyclo 3.2.1 Octane
Deprotection of the Boc Group to Unveil the Primary Amine Moiety
The initial and most critical step for functionalizing the aminomethyl group is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which cleave the carbamate (B1207046) bond to liberate the primary amine as an ammonium (B1175870) salt. A widely used and effective method involves treatment with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). fishersci.co.ukgoogle.com The reaction is generally rapid, proceeding at room temperature, and the volatile nature of both the solvent and the acid simplifies product isolation, which often only requires evaporation. fishersci.co.uk Alternatively, solutions of hydrochloric acid (HCl) in organic solvents like dioxane or methanol (B129727) can be employed to yield the corresponding hydrochloride salt. fishersci.co.uk
Table 1: Boc Deprotection Reaction
| Starting Material | Reagent/Conditions | Product |
|---|---|---|
| exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane | TFA, DCM, rt | exo-3-(Aminomethyl)-8-azabicyclo[3.2.1]octane trifluoroacetate |
| exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane | 4M HCl in Dioxane, rt | exo-3-(Aminomethyl)-8-azabicyclo[3.2.1]octane hydrochloride |
Functionalization Reactions at the Aminomethyl Group
Once deprotected, the newly exposed primary amine of exo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane becomes a nucleophilic handle for a variety of subsequent chemical transformations.
The primary amine readily participates in nucleophilic acyl substitution reactions with various acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in library synthesis for structure-activity relationship (SAR) studies. Typically, the amine (often as the free base after neutralization of the ammonium salt) is treated with an acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct. google.com
Table 2: Example Amidation and Sulfonamidation Reactions
| Amine Substrate | Reagent | Base | Product |
|---|---|---|---|
| exo-3-(Aminomethyl)-8-azabicyclo[3.2.1]octane | Benzoyl chloride | Triethylamine | N-((exo)-8-Azabicyclo[3.2.1]octan-3-ylmethyl)benzamide |
| exo-3-(Aminomethyl)-8-azabicyclo[3.2.1]octane | Acetic anhydride | DIPEA | N-((exo)-8-Azabicyclo[3.2.1]octan-3-ylmethyl)acetamide |
| exo-3-(Aminomethyl)-8-azabicyclo[3.2.1]octane | Methanesulfonyl chloride | Triethylamine | N-((exo)-8-Azabicyclo[3.2.1]octan-3-ylmethyl)methanesulfonamide |
| exo-3-(Aminomethyl)-8-azabicyclo[3.2.1]octane | Dansyl chloride | Triethylamine | 5-(Dimethylamino)-N-((exo)-8-azabicyclo[3.2.1]octan-3-ylmethyl)naphthalene-1-sulfonamide |
Introducing alkyl groups to the aminomethyl nitrogen can be achieved through direct alkylation or, more commonly, via reductive amination. While direct alkylation with alkyl halides is possible, it can suffer from a lack of selectivity, often leading to mixtures of mono- and di-alkylated products.
Reductive amination offers a more controlled and widely applicable alternative for producing secondary and tertiary amines. organic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate, which is then reduced in situ by a mild reducing agent. google.com Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly common reagent for this transformation due to its selectivity and tolerance of acidic conditions generated during iminium ion formation. google.com
Table 3: Example Reductive Amination Reactions
| Amine Substrate | Carbonyl Compound | Reducing Agent | Product |
|---|---|---|---|
| exo-3-(Aminomethyl)-8-azabicyclo[3.2.1]octane | Formaldehyde | Sodium triacetoxyborohydride | (exo)-N,N-Dimethyl-1-(8-azabicyclo[3.2.1]octan-3-yl)methanamine |
| exo-3-(Aminomethyl)-8-azabicyclo[3.2.1]octane | Acetone | Sodium cyanoborohydride | (exo)-N-Isopropyl-1-(8-azabicyclo[3.2.1]octan-3-yl)methanamine |
| exo-3-(Aminomethyl)-8-azabicyclo[3.2.1]octane | Benzaldehyde | Sodium triacetoxyborohydride | (exo)-N-Benzyl-1-(8-azabicyclo[3.2.1]octan-3-yl)methanamine |
Modification of the 8-Azabicyclo[3.2.1]octane Nitrogen
The tertiary bridgehead nitrogen (N8) of the bicyclic scaffold provides another key site for derivatization. These modifications can be performed on the initial Boc-protected substrate or after the functionalization of the exocyclic amine, allowing for complex and diverse molecular architectures.
The N8 position can be functionalized through alkylation or acylation. N-alkylation is typically accomplished by treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfonate. google.com These reactions introduce a substituent onto the bridgehead nitrogen, a modification known to significantly influence the pharmacological properties of tropane-based molecules. nih.gov Similarly, N-acylation can be achieved using acyl chlorides or anhydrides, though this is less common than alkylation for this specific nitrogen. These modifications are often performed in the presence of a base to neutralize any acid formed.
Table 4: Example N8-Alkylation Reactions
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane | Methyl iodide | K2CO3, Acetonitrile (B52724) | tert-Butyl ((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate |
| exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane | Benzyl bromide | K2CO3, Acetonitrile | tert-Butyl ((8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate |
Quaternization involves the alkylation of the tertiary N8 nitrogen to form a permanently charged quaternary ammonium salt. This transformation is typically achieved by reacting the 8-azabicyclo[3.2.1]octane derivative with an excess of a reactive alkyl halide, such as methyl iodide or ethyl bromide. nih.gov The reaction converts the tertiary amine into a quaternary ammonium salt, which can alter the molecule's solubility, cell permeability, and pharmacological profile. Studies on tropane (B1204802) derivatives have shown that alkylation often occurs preferentially from the equatorial direction. nih.govlookchem.com
Table 5: Example N8-Quaternization Reaction
| Substrate | Reagent | Solvent | Product |
|---|---|---|---|
| exo-3-(Boc-aminomethyl)-8-methyl-8-azabicyclo[3.2.1]octane | Methyl iodide | Acetone | 8,8-Dimethyl-3-(((tert-butoxycarbonyl)amino)methyl)-8-azabicyclo[3.2.1]octan-8-ium iodide |
Regioselective Functionalization of the Bicyclic Core
The exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane scaffold possesses two nitrogen atoms with differing reactivity, which is the basis for its regioselective functionalization. The secondary amine at the N8 position within the bicyclic core is more nucleophilic than the nitrogen of the Boc-protected aminomethyl group at the C3 position. This difference in reactivity allows for selective derivatization at the N8 position while the C3 aminomethyl group remains protected.
A common strategy for the regioselective functionalization of the N8 position involves reactions such as N-alkylation, N-acylation, and the formation of ureas and sulfonamides. The Boc (tert-butyloxycarbonyl) protecting group on the exocyclic amine is stable under the conditions typically used for these transformations, ensuring that the reaction occurs specifically at the intended site.
Table 1: Examples of Regioselective N8-Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide) | N8-Alkyl derivative |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N8-Acyl derivative |
| Urea Formation | Isocyanate (e.g., Phenyl isocyanate) | N8-Carbamoyl derivative |
| Sulfonamide Formation | Sulfonyl chloride (e.g., Tosyl chloride) | N8-Sulfonyl derivative |
Following the functionalization of the N8 position, the Boc protecting group on the aminomethyl side chain can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). This deprotection step exposes the primary amine at the C3 position for subsequent derivatization, allowing for a second point of diversity to be introduced into the molecule. This sequential functionalization provides a powerful tool for creating a wide array of structurally diverse analogues.
Parallel Synthesis and Library Generation from this compound Scaffolds
The regioselective functionalization strategy described above is highly amenable to parallel synthesis and the generation of compound libraries. By employing a multi-step synthetic sequence, diverse sets of building blocks can be systematically introduced at both the N8 and C3 positions of the 8-azabicyclo[3.2.1]octane core.
A typical workflow for library generation would commence with the parallel N8-functionalization of the starting scaffold with a variety of reagents (e.g., a collection of different sulfonyl chlorides or isocyanates). This initial step creates a library of intermediates, each with a unique substituent at the N8 position.
Following the N8-derivatization, the Boc group is removed in parallel from all the intermediates. The resulting library of primary amines can then be subjected to a second round of parallel reactions. For instance, the amines can be acylated with a diverse set of carboxylic acids or reacted with a range of aldehydes via reductive amination to introduce further structural diversity.
This combinatorial approach allows for the rapid generation of a large and multifaceted library of compounds from a single, versatile scaffold. The resulting library can then be screened for biological activity, and structure-activity relationships (SAR) can be established to guide the design of more potent and selective drug candidates.
Table 2: Illustrative Parallel Synthesis Scheme for a Urea Library
| Step | Reaction | Reactants (Examples) | Intermediates/Products |
| 1 | N8-Urea Formation | This compound + Array of Isocyanates (R¹-NCO, R²-NCO, etc.) | Library of N8-ureido-exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octanes |
| 2 | Boc Deprotection | Treatment with TFA/DCM | Library of N8-ureido-exo-3-(aminomethyl)-8-azabicyclo[3.2.1]octanes |
| 3 | C3-Amide Formation | Reaction with an Array of Carboxylic Acids (R³-COOH, R⁴-COOH, etc.) + Coupling Agent | Final library of diverse N8, C3-disubstituted 8-azabicyclo[3.2.1]octane derivatives |
This systematic approach to derivatization, grounded in the principles of regioselectivity and combinatorial chemistry, underscores the utility of the this compound scaffold in modern drug discovery. The ability to readily generate diverse libraries of analogues facilitates the exploration of chemical space and accelerates the identification of new lead compounds. nih.gov
Applications of Exo 3 Boc Aminomethyl 8 Azabicyclo 3.2.1 Octane As a Core Scaffold in Chemical Synthesis
Utilization as a Chiral Building Block for Enantioenriched Target Synthesis
The inherent chirality and conformational rigidity of the 8-azabicyclo[3.2.1]octane skeleton make exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane an exemplary chiral building block. Synthetic strategies frequently target the enantioselective preparation of this core, which can then be elaborated into a variety of optically active target molecules. ehu.esresearchgate.net
Methodologies for accessing the enantioenriched scaffold often involve the desymmetrization of achiral precursors like tropinone (B130398) or catalytic asymmetric reactions that construct the bicycle in a stereocontrolled manner. researchgate.netresearchgate.net For instance, chiral phosphoric acid catalysis has been successfully employed in the pseudotransannular ring opening of epoxide derivatives to form the 8-azabicyclo[3.2.1]octane core with excellent stereoselectivity. researchgate.net
Once obtained, the enantiomerically pure scaffold from a precursor like this compound serves as a template. The stereocenters within the ring direct the stereochemical outcome of subsequent reactions on the periphery. The aminomethyl group at the C-3 position, after Boc deprotection, provides a crucial nucleophilic handle for introducing new substituents with high diastereoselectivity, ensuring the transfer of chirality from the core scaffold to the final product. rsc.org
Precursor for the Development of Advanced Ligands in Asymmetric Catalysis
The design of effective chiral ligands is central to the field of asymmetric catalysis. nih.govresearchgate.net An ideal ligand should possess a well-defined, rigid chiral environment to effectively induce enantioselectivity in a metal-catalyzed transformation. The 8-azabicyclo[3.2.1]octane framework exhibits many of these desirable characteristics, including a conformationally restricted structure and multiple stereocenters.
The this compound scaffold is a potential precursor for novel chiral ligands. The primary amine, available after deprotection, can be readily converted into coordinating groups such as phosphines, oxazolines, or other chelating moieties essential for ligand activity. The rigid bicyclic backbone would hold these coordinating groups in a fixed spatial arrangement, creating a well-defined chiral pocket around a metal center.
However, while the structural attributes of the tropane (B1204802) scaffold make it an attractive candidate for ligand development, its application in this area is not as extensively documented as its use in medicinal chemistry. nih.gov The development of tropane-based ligands remains a promising but less explored field, offering opportunities for the discovery of new catalytic systems.
Incorporation into Complex Molecular Architectures and Natural Product Analogue Synthesis (e.g., Tropane Alkaloids)
The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids, a large family of over 300 natural products with a wide spectrum of biological activities, including cocaine and scopolamine. ehu.esresearchgate.net Consequently, this compound is a highly valuable starting material for the total synthesis of these natural products and the creation of their synthetic analogues for therapeutic development. ehu.es
Synthetic chemists utilize this building block to rapidly assemble the core of tropane alkaloids, subsequently adding peripheral functional groups to complete the target structure. The rigid conformation of the scaffold allows for highly diastereoselective modifications. rsc.org For example, the synthesis of various tropane derivatives often begins with a pre-formed bicyclic core, upon which substituents are installed at positions such as C-2, C-3, and N-8 to modulate biological activity. researchgate.net The aminomethyl group of the title compound provides a versatile point for such modifications, enabling the synthesis of diverse libraries of tropane analogues for structure-activity relationship (SAR) studies.
Development of Novel Methodologies Facilitated by the Azabicyclo[3.2.1]octane Scaffold Derived from the Compound
The unique and rigid geometry of the 8-azabicyclo[3.2.1]octane scaffold makes it an excellent platform for the development and validation of new synthetic methodologies, particularly those focused on stereocontrolled transformations. The fixed spatial relationship between substituents on the ring allows for predictable outcomes in reactions sensitive to steric and electronic effects.
One of the key challenges in organic synthesis is controlling stereochemistry. Methodologies that achieve high levels of stereocontrol are of paramount importance. Asymmetric catalytic methods are often employed to generate the 8-azabicyclo[3.2.1]octane scaffold itself with high enantiomeric purity. For example, dual catalytic systems involving a rhodium(II) complex and a chiral Lewis acid have been used in asymmetric 1,3-dipolar cycloadditions to produce the related 8-oxabicyclo[3.2.1]octane core with excellent diastereoselectivity and enantioselectivity.
| Catalyst System | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Rh₂(OAc)₄ / Yb(OTf)₃-PyBOX | Acryloylpyrazolidinone | >99:1 | 99% |
| Rh₂(OAc)₄ / Sc(OTf)₃-PyBOX | Acryloylpyrazolidinone | >99:1 | 98% |
| Rh₂(OAc)₄ / Cu(OTf)₂-BOX | Acryloylpyrazolidinone | 94:6 | 95% |
This table presents data for the synthesis of the related 8-oxabicyclo[3.2.1]octane scaffold, illustrating the high degree of stereocontrol achievable in forming such bicyclic systems.
Once formed, the rigid tropane framework, as provided by this compound, serves as an ideal substrate to test the diastereoselectivity of new reactions, as the facial bias for incoming reagents is well-defined by the bicyclic structure.
Design and Synthesis of Bioconjugation Reagents and Molecular Probes
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in neuropharmacology, forming the basis of many compounds that interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This has led to its extensive use in the design of molecular probes for studying these critical biological targets.
Derivatives of this scaffold are synthesized to have high affinity and selectivity for a specific transporter. These molecules can be radiolabeled (e.g., with fluorine-18) to serve as positron emission tomography (PET) ligands for in vivo imaging of transporter density and occupancy in the brain. The title compound is an ideal precursor for such probes. The Boc-protected amine provides a stable handle during the synthesis of the core binding structure. Following deprotection, this amine serves as an attachment point for linkers, chelating agents for radiometals, or fluorophores, transforming the core molecule into a functional imaging agent or bioconjugation reagent.
The binding affinities of several 8-azabicyclo[3.2.1]octane derivatives highlight the scaffold's utility in creating potent and selective molecular probes.
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (SERT/DAT) |
| 8-Cyclopropylmethyl derivative | DAT | 4.0 | 1060 |
| 8-Chlorobenzyl derivative | DAT | 3.9 | - |
| 8-Cyclopropylmethyl derivative | SERT | 4240 | - |
This table shows the high affinity and selectivity achievable with derivatives of the 8-azabicyclo[3.2.1]octane scaffold, demonstrating its effectiveness as a core for molecular probes.
Mechanistic and Theoretical Insights into the Reactivity of Exo 3 Boc Aminomethyl 8 Azabicyclo 3.2.1 Octane
Reaction Pathways and Transition State Analysis of Key Synthetic Steps
Detailed computational studies on the specific synthetic steps for exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane are not extensively documented in publicly available literature. However, insights can be drawn from analyses of key transformations involving the 8-azabicyclo[3.2.1]octane core and the Boc-protecting group.
One of the most crucial reactions this molecule undergoes is the deprotection of the tert-butoxycarbonyl (Boc) group to liberate the primary amine. The acid-catalyzed cleavage of the N-Boc group is a well-studied process. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the Boc group. masterorganicchemistry.com This is followed by the cleavage of the carbonate C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to yield the protonated amine. masterorganicchemistry.com
Kinetic studies on the deprotection of other Boc-protected amines have revealed a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate (B1207046). researchgate.net Transition state analysis for such reactions would typically involve locating the energy maxima corresponding to the C-O bond cleavage and the subsequent decarboxylation. Quantum chemical calculations would be employed to determine the activation energies for these steps, providing insight into the reaction kinetics.
For synthetic steps involving the formation of the 8-azabicyclo[3.2.1]octane scaffold itself, such as intramolecular Mannich reactions or cycloadditions, transition state analysis helps in understanding the observed stereoselectivity (exo vs. endo). nih.govrsc.org For instance, in 1,3-dipolar cycloadditions to form related bicyclic systems, computational studies have been used to rationalize the preference for a specific diastereomer by comparing the activation energies of the corresponding transition states. acs.org The rigid conformation of the bicyclic system significantly influences the approach of reagents, and transition state modeling can quantify these steric and electronic effects.
Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, Electrostatic Potential Maps)
The electronic structure of this compound dictates its reactivity. Reactivity descriptors derived from computational chemistry provide a quantitative measure of how the molecule will interact with other reagents.
Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the surface of a molecule. For this compound, the ESP map would show regions of negative potential (red/yellow) around the carbonyl oxygen atoms of the Boc group, indicating their susceptibility to electrophilic attack (e.g., protonation). researchgate.netwalisongo.ac.id The nitrogen atom of the 8-azabicyclo[3.2.1]octane core would also exhibit a region of negative potential, highlighting its basic and nucleophilic character. The hydrogen atom attached to the carbamate nitrogen would show a positive potential (blue), indicating its donor capability in hydrogen bonding.
Fukui Functions: The Fukui function is a reactivity descriptor that indicates the propensity of a specific site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. scm.comresearchgate.net It measures the change in electron density at a particular point when an electron is added to or removed from the molecule.
f+(r) : Predicts the site for nucleophilic attack. For this molecule, the most likely sites would be associated with the carbonyl carbon of the Boc group and potentially carbons within the bicyclic ring susceptible to nucleophilic addition.
f-(r) : Predicts the site for electrophilic attack. The highest values for f-(r) would be expected at the lone pairs of the nitrogen and oxygen atoms, confirming their basicity and nucleophilicity. researchgate.net
f0(r) : Predicts the site for radical attack.
Condensed Fukui functions provide these values on an atom-by-atom basis, allowing for a quantitative comparison of reactivity across the molecule.
| Reactivity Descriptor | Predicted Reactive Sites on this compound | Type of Reaction Predicted |
|---|---|---|
| Electrostatic Potential (Negative) | Carbonyl oxygens of Boc group, bridgehead nitrogen | Electrophilic attack (e.g., protonation) |
| Electrostatic Potential (Positive) | Amide N-H proton | Hydrogen bond donation |
| Fukui Function (f+) | Carbonyl carbon of Boc group | Nucleophilic attack |
| Fukui Function (f-) | Bridgehead nitrogen, carbonyl oxygens | Electrophilic attack |
Solvation Effects on Reaction Kinetics and Thermodynamics
The solvent in which a reaction is conducted can have a profound impact on its rate and equilibrium position. For reactions involving charged species or significant changes in polarity, such as the acid-catalyzed deprotection of the Boc group, solvation effects are particularly important.
Computational studies on elimination reactions in related 8-azabicyclo[3.2.1]octane systems have shown that polar solvents can significantly stabilize charged transition states and intermediates, thereby accelerating the reaction rate. researchgate.net In the case of N-Boc deprotection, the mechanism involves protonation and the formation of ionic intermediates (the protonated carbamate and the tert-butyl cation). Polar protic solvents, such as alcohols or water, can stabilize these charged species through hydrogen bonding and dipole-dipole interactions, lowering the activation energy and increasing the reaction rate.
Conversely, reactions that proceed through less polar transition states might be favored in nonpolar solvents. The choice of solvent can also influence the conformational equilibrium of the bicyclic system, which in turn can affect its reactivity and the stereochemical outcome of reactions. Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvation effects and provide a more accurate prediction of reaction energetics in solution.
Intermolecular Interactions and Hydrogen Bonding Networks Relevant to its Reactivity
The presence of hydrogen bond donors (the N-H group of the carbamate) and acceptors (the carbonyl oxygens and the bridgehead nitrogen) in this compound allows it to participate in various intermolecular interactions. These interactions are crucial in both its solid-state structure and its behavior in solution.
In a protic solvent, the molecule can act as both a hydrogen bond donor and acceptor, forming a complex network with solvent molecules. This hydrogen bonding can influence the molecule's conformation and the accessibility of its reactive sites. For example, hydrogen bonding to the carbonyl oxygens can increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.
In the context of biological activity, where this scaffold is often found in pharmacologically active compounds, hydrogen bonding is critical for receptor binding. academie-sciences.fr The specific orientation of the hydrogen bond donors and acceptors, dictated by the rigid bicyclic structure, is key to achieving selective interactions with biological targets. Computational docking studies often rely on identifying and quantifying these potential hydrogen bonding interactions to predict binding affinity and orientation.
Quantum Chemical Calculations in Understanding Reaction Selectivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding and predicting the selectivity of chemical reactions. For molecules with multiple potential reaction sites and stereochemical possibilities, such as this compound, these calculations can provide invaluable insights.
Regioselectivity: In reactions involving the bicyclic core, such as C-H functionalization, DFT calculations can be used to determine the relative activation barriers for reaction at different positions. This can explain, for instance, why a particular C-H bond is more reactive than others, based on factors like bond dissociation energy and the stability of the resulting radical or ionic intermediate.
Biological Target Interaction Studies and Structure Activity Relationships Sar for Analogues Derived from Exo 3 Boc Aminomethyl 8 Azabicyclo 3.2.1 Octane
Conceptual Framework for Receptor/Enzyme Binding Site Exploration of Azabicyclo[3.2.1]octane Scaffolds
The 8-azabicyclo[3.2.1]octane core, a structural motif present in bioactive alkaloids like cocaine and tropanes, provides a foundational framework for designing ligands that interact with the central nervous system. rsc.org The bicyclic system imparts significant rigidity to the molecule, which is a crucial feature in medicinal chemistry for enhancing binding affinity to biological targets. rsc.org This structural constraint allows for the precise positioning of functional groups to probe specific interactions within a binding pocket.
The conceptual basis for exploring receptor and enzyme binding sites with this scaffold lies in its ability to mimic the three-dimensional conformation of endogenous ligands or known inhibitors. rsc.org For instance, its structural similarity to cocaine has driven its use in the development of potent inhibitors for monoamine transporters. rsc.org The nitrogen atom within the bicyclic system can act as a key hydrogen bond acceptor or participate in ionic interactions, a common feature in ligand-receptor binding.
Furthermore, the stereochemistry of the scaffold, particularly at the C-3 position, offers distinct vectors for substituent placement. The exo and endo configurations orient substituents in different spatial regions, allowing for a systematic exploration of the topology of the binding site. By modifying the substituents on the azabicyclo[3.2.1]octane core, researchers can systematically map the steric and electronic requirements of a target's binding pocket, leading to the optimization of ligand potency and selectivity. The iterative process of designing, synthesizing, and biologically evaluating analogues based on this scaffold is a cornerstone of rational drug design. acs.org
In Vitro Radioligand Binding and Displacement Assays for Derived Analogues (e.g., Ki values, competition binding)
Radioligand binding assays are fundamental in characterizing the interaction of novel analogues with their biological targets. These assays measure the affinity of a compound by quantifying its ability to displace a known radiolabeled ligand from a receptor or transporter. The inhibition constant (Ki) is a measure of the binding affinity of the ligand.
For analogues of the 8-azabicyclo[3.2.1]octane scaffold, binding affinities have been determined for various targets, most notably the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.gov These assays are typically performed using rat brain tissue preparations. nih.gov For example, the binding affinity for DAT is often determined using [³H]WIN 35,428 as the radioligand, while [³H]citalopram is used for SERT. nih.gov
Structure-activity relationship studies have revealed that modifications to the 8-azabicyclo[3.2.1]octane core can significantly impact binding affinity and selectivity. For instance, in a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the 8-cyclopropylmethyl analogue (22e) demonstrated a high affinity for DAT with a Ki of 4.0 nM and remarkable selectivity over SERT (SERT/DAT ratio of 1060). nih.gov The 8-chlorobenzyl derivative (22g) also showed high DAT affinity (Ki = 3.9 nM) and was highly selective over NET (NET/DAT ratio of 1358). researchgate.net
| Compound | 8-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 2500 | 1060 | 625 |
| 22g | 4-Chlorobenzyl | 3.9 | 1050 | 5295 | 269 | 1358 |
This table is based on data for 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives and is intended to be illustrative of the types of data obtained from in vitro binding assays.
Computational Pharmacophore Modeling and Ligand-Based Design Principles for Azabicyclo[3.2.1]octane Analogues
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com For ligands derived from the azabicyclo[3.2.1]octane scaffold, ligand-based pharmacophore models can be developed when the structure of the biological target is unknown but a set of active and inactive molecules is available. dovepress.com
The process involves aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. dovepress.com The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired biological activity. dovepress.com
For inhibitors of monoamine transporters, a common target for azabicyclo[3.2.1]octane derivatives, pharmacophore models have been developed based on known potent inhibitors like mazindol. rsc.org Such models typically include features like an aromatic ring, a hydrophobic site, and a nitrogen atom, all of which can be accommodated by the azabicyclo[3.2.1]octane scaffold. The rigid nature of this scaffold helps in defining the spatial relationships between these pharmacophoric features more precisely.
Ligand-based design principles for these analogues often involve strategies to enhance interactions with key residues in the binding pocket. This can include introducing substituents that can form additional hydrogen bonds, optimizing hydrophobic interactions, or altering the electronic properties of the molecule to improve binding affinity. The conformational constraint provided by the bicyclic core is a key principle, as it pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding.
Structure-Based Design Approaches: Molecular Docking and Dynamics Simulations with Target Proteins
When the three-dimensional structure of the target protein is available, structure-based design approaches like molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the ligand-protein interactions at an atomic level. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For azabicyclo[3.2.1]octane analogues, docking studies can help rationalize observed structure-activity relationships and guide the design of new compounds with improved affinity and selectivity. For example, docking studies of these analogues into homology models of G-protein coupled receptors (GPCRs) or transporters can reveal key interactions, such as hydrogen bonds between the nitrogen of the bicyclic scaffold and acidic residues in the binding pocket, or hydrophobic interactions between aromatic substituents and nonpolar residues. nih.gov
Molecular dynamics simulations offer a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms and molecules over time. nih.gov MD simulations can be used to assess the stability of the binding pose predicted by docking and to explore the conformational changes that may occur upon ligand binding. nih.gov For GPCRs, which are known for their conformational flexibility, MD simulations are particularly valuable for understanding how different ligands can stabilize distinct receptor conformations, leading to agonistic or antagonistic effects. nih.gov Enhanced sampling methods, such as metadynamics, have been employed to study the binding of ligands to GPCRs, providing insights into the entire binding pathway and the associated free energy changes. researchgate.netucl.ac.uk
Stereochemical Influence on Binding Affinity and Ligand Selectivity
The stereochemistry of the 8-azabicyclo[3.2.1]octane scaffold plays a critical role in determining the binding affinity and selectivity of its derivatives. The rigid bicyclic structure gives rise to distinct stereoisomers, primarily the endo and exo diastereomers at the 3-position, which orient substituents in different spatial arrangements.
Numerous studies have demonstrated that the biological activity of these compounds is highly dependent on their stereochemical configuration. For instance, in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, it was observed that the endo-isomer of a sulfonamide analogue featuring the azabicyclo[3.2.1]octane core was active, while the corresponding exo-diastereoisomer was devoid of any activity towards human NAAA. This stark difference highlights the precise geometric requirements of the enzyme's active site.
Similarly, in the context of monoamine transporter inhibitors, the stereochemistry at the 2- and 3-positions of the tropane (B1204802) ring (a common 8-azabicyclo[3.2.1]octane derivative) significantly influences potency and selectivity for DAT and SERT. The relative orientation of substituents can dictate whether a compound is more selective for one transporter over the other. The modest stereoselective binding and uptake inhibition at the DAT observed for some 8-azabicyclo[3.2.1]octane derivatives underscores the importance of stereochemistry in achieving the desired pharmacological profile. nih.gov
Ligand Profiling Against Select Panels of Receptors, Transporters, and Enzymes to Elucidate Binding Specificity
To understand the full pharmacological profile of novel compounds derived from the exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane scaffold, it is essential to screen them against a panel of different biological targets. This ligand profiling helps to determine the binding specificity and identify any potential off-target effects.
A primary focus for this class of compounds has been the monoamine transporters (DAT, SERT, and NET) due to their structural similarity to cocaine and other tropane alkaloids. nih.gov Structure-activity relationship studies have shown that modifications to the scaffold can lead to compounds with high affinity and selectivity for a specific transporter. For example, certain 8-substituted derivatives have been identified as highly selective DAT ligands. nih.gov
Beyond monoamine transporters, these analogues have been evaluated against various G-protein coupled receptors (GPCRs). For instance, different series of azabicyclo[3.2.1]octane derivatives have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating that this scaffold can be adapted to target different receptor families. nih.gov Additionally, analogues have been synthesized and tested for their affinity towards vasopressin receptors, further showcasing the versatility of this chemical framework. nih.gov Profiling against a broad panel of enzymes is also crucial, especially if the initial design was aimed at an enzyme target. This comprehensive screening provides a clearer picture of the compound's selectivity and its potential for further development.
Synthesis and Application of Fluorescent or Radiolabeled Probes for Biological Target Identification Research
The development of fluorescent or radiolabeled probes based on a specific chemical scaffold is a powerful strategy for studying biological targets. These probes can be used to visualize the location of a target in cells or tissues, to quantify receptor density, or to facilitate the identification of novel binding partners.
While specific examples of fluorescent probes derived directly from this compound are not extensively documented in the reviewed literature, the principles of their design are well-established. A fluorescent probe would typically involve conjugating a fluorophore to a position on the azabicyclo[3.2.1]octane scaffold that is not critical for target binding. The resulting probe could then be used in techniques like fluorescence microscopy or flow cytometry to study the target of interest.
Radiolabeled probes, on the other hand, have been developed using the tropane scaffold for applications in Positron Emission Tomography (PET) imaging. For example, tropane derivatives have been radiolabeled with fluorine-18, a positron-emitting isotope, to create imaging agents for the dopamine transporter. google.com These radiotracers allow for the non-invasive visualization and quantification of DAT in the living brain, which is valuable for studying neurological disorders like Parkinson's disease and for understanding the mechanism of action of drugs that target the DAT. google.com The synthesis of such probes involves incorporating the radioisotope in the final steps of the chemical synthesis to maximize the radiochemical yield and specific activity. google.com
Advanced Analytical Techniques for Characterization and Purity Assessment in Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane. By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.
For this compound, with a molecular formula of C₁₂H₂₂N₂O₂, the theoretical monoisotopic mass is 226.16813 Da. An experimental HRMS measurement falling within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the correct molecular formula.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 227.17540 | Protonated molecule |
| [M+Na]⁺ | 249.15734 | Sodium adduct |
| [M-C₄H₈+H]⁺ | 171.12332 | Loss of isobutene |
| [M-Boc+H]⁺ | 127.12330 | Loss of the Boc group |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides detailed information about the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the bicyclic core, the aminomethyl linker, and the Boc protecting group. The protons of the 8-azabicyclo[3.2.1]octane skeleton would appear as a series of complex multiplets in the upfield region. The nine protons of the tert-butyl group would give rise to a sharp singlet, typically around 1.4 ppm. The CH₂ and NH protons of the Boc-aminomethyl group would also be present.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. Key signals would include those for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbons of the 8-azabicyclo[3.2.1]octane core would appear in the aliphatic region.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons in the bicyclic system, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~80 (C), ~28 (CH₃) |
| Boc (C=O) | - | ~155 |
| CH₂-NH | Multiplet | Aliphatic region |
| NH-Boc | Broad singlet | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H and C=O bonds of the carbamate (B1207046) group. A characteristic N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The C=O stretching of the Boc group would give a strong absorption band around 1680-1700 cm⁻¹. C-H stretching and bending vibrations from the aliphatic framework would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also typically Raman active. The symmetric vibrations of the bicyclic carbon skeleton may give rise to distinct signals in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (carbamate) | Stretching | 3300 - 3500 |
| C=O (carbamate) | Stretching | 1680 - 1700 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. For a chiral molecule like this compound, obtaining a suitable crystal and performing X-ray diffraction analysis would unequivocally confirm the exo configuration of the aminomethyl substituent relative to the bicyclic ring system. Furthermore, it would provide precise bond lengths, bond angles, and torsional angles, offering insights into the conformational preferences of the flexible side chain and the bicyclic core. While no crystal structure for this specific compound has been reported, analysis of related 8-azabicyclo[3.2.1]octane derivatives shows that the six-membered ring typically adopts a chair conformation.
Chromatographic Methods (HPLC, GC) for Purity Profiling and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating enantiomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of non-volatile compounds like this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid, would likely provide good separation of the main compound from any polar or non-polar impurities. Purity is typically assessed by measuring the peak area percentage.
Gas Chromatography (GC): Due to its relatively low volatility, direct GC analysis of this compound may be challenging. However, derivatization to a more volatile species could enable GC analysis for purity assessment.
Enantiomeric Excess Determination: As this molecule is chiral, determining its enantiomeric purity is crucial. This is typically achieved using chiral HPLC, which employs a stationary phase containing a chiral selector. By interacting differently with the two enantiomers, the chiral column allows for their separation and quantification, thus enabling the determination of the enantiomeric excess (e.e.).
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling in Synthetic Research
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for identifying and characterizing impurities in synthetic samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for impurity profiling. It allows for the separation of impurities from the main compound by LC, followed by their detection and structural characterization by MS/MS. This technique is particularly useful for identifying impurities that are present at very low levels.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities that may be present from the synthesis (e.g., residual solvents or starting materials), GC-MS is the method of choice. It provides excellent separation and allows for the identification of unknown impurities through comparison of their mass spectra with spectral libraries.
Table 4: Summary of Analytical Techniques and Their Applications
| Technique | Application | Information Obtained |
|---|---|---|
| HRMS | Molecular Formula Confirmation | Accurate mass, elemental composition |
| MS/MS | Structural Fragment Analysis | Fragmentation patterns, structural motifs |
| ¹H, ¹³C, 2D NMR | Structural Elucidation | Connectivity, stereochemistry, conformation |
| IR, Raman | Functional Group Identification | Presence of key functional groups (N-H, C=O) |
| X-ray Crystallography | Absolute Stereochemistry | 3D structure, bond lengths, bond angles |
| HPLC | Purity Profiling | Quantification of impurities |
| Chiral HPLC | Enantiomeric Excess | Enantiomeric purity |
| LC-MS/MS | Impurity Profiling | Identification of non-volatile impurities |
Future Directions and Emerging Research Avenues for Exo 3 Boc Aminomethyl 8 Azabicyclo 3.2.1 Octane
Exploration of Novel Synthetic Pathways to Enhance Sustainability and Atom Economy
Key areas of exploration include:
Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems (e.g., transition metal catalysis, organocatalysis, or biocatalysis) can dramatically reduce waste and improve atom economy. mdpi.com For instance, developing a one-pot aminocyclization process could streamline the synthesis of the bicyclic core. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including enhanced safety, better process control, and easier scalability. Applying flow chemistry to the synthesis of exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane could lead to higher yields and purity.
Renewable Feedstocks: Investigating synthetic pathways that begin from renewable starting materials, such as biomass-derived platform chemicals, represents a major goal for sustainable chemistry.
Table 1: Illustrative Comparison of Traditional vs. Future Green Synthetic Pathway for the 8-Azabicyclo[3.2.1]octane Core
| Metric | Traditional Pathway (Example) | Future Green Pathway (Hypothetical) |
| Starting Materials | Petroleum-derived | Biomass-derived |
| Key Transformation | Multi-step classical reactions | One-pot catalytic cyclization |
| Reagents | Stoichiometric, heavy metals | Catalytic, recyclable |
| Solvents | Chlorinated solvents | Benign solvents (e.g., water, ethanol) or solvent-free |
| Atom Economy | Low to moderate | High |
| E-Factor (Waste/Product) | High (>10) | Low (<5) |
| Overall Yield | Moderate | High |
Application in Supramolecular Chemistry and Materials Science
The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane scaffold makes it an attractive candidate for applications beyond medicinal chemistry. The defined stereochemistry and functional group handles of this compound provide precise control over three-dimensional orientation, a critical feature for building complex molecular architectures.
Future applications could include:
Molecular Scaffolding: Using the compound as a rigid core to construct well-defined supramolecular assemblies, such as molecular cages or host-guest systems for molecular recognition and sensing.
Polymer Chemistry: Incorporation into polymer backbones or as pendant groups to create materials with unique thermal, mechanical, or optical properties. The rigid bicyclic unit can enhance the glass transition temperature and modulus of polymers.
Crystal Engineering: The directional hydrogen bonding capabilities of the Boc-aminomethyl group can be exploited to design and construct novel crystalline materials and metal-organic frameworks (MOFs) with tailored porosity and functionality.
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and synthesis of new molecules. mdpi.comscholar9.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. nih.gov
For this compound and its derivatives, AI and ML could be applied to:
Retrosynthesis Prediction: ML models can be trained on reaction databases to predict optimal and novel synthetic routes, potentially identifying more efficient or sustainable pathways. mdpi.com
De Novo Design: Generative models can design novel derivatives of the 8-azabicyclo[3.2.1]octane scaffold with desired properties (e.g., high binding affinity for a specific biological target). scholar9.com These models explore chemical space to propose structures that medicinal chemists may not have conceived. scholar9.com
Property Prediction: AI tools can accurately predict various physicochemical and biological properties (e.g., solubility, toxicity, receptor binding affinity) for virtual libraries of derivatives, allowing for the rapid screening of candidates before committing to laboratory synthesis. nih.gov
| Step | Action | Technology/Tool | Desired Outcome |
| 1. Target Identification | Define a biological target (e.g., a specific receptor). | Bioinformatics, Systems Biology | Validated target for intervention. |
| 2. De Novo Generation | Generate novel 8-azabicyclo[3.2.1]octane derivatives. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | A virtual library of 10,000+ candidate molecules. |
| 3. Property Prediction | Screen virtual library for ADMET and binding affinity. | Predictive ML Models (e.g., Graph Neural Networks) | A filtered list of ~100 high-potential candidates. |
| 4. Synthesis Planning | Predict the most efficient synthetic route for top candidates. | Retrosynthesis Prediction Software | Feasible and sustainable synthetic pathways. |
| 5. Experimental Validation | Synthesize and test the top 5-10 candidates in the lab. | Automated Synthesis Platforms | Experimentally confirmed lead compounds. |
Development of Advanced Probes for Neuroscientific Research
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in neuroscience, forming the core of many compounds that interact with monoamine transporters (DAT, SERT, NET) and opioid receptors. nih.govnih.gov Derivatives of this scaffold have been investigated for conditions like Parkinson's disease. scirp.org this compound is an ideal starting point for creating sophisticated chemical probes to study the central nervous system.
Future research in this area could focus on:
PET Ligands: Incorporating a positron-emitting radionuclide (e.g., ¹¹C or ¹⁸F) into derivatives to create new Positron Emission Tomography (PET) ligands. These ligands would allow for non-invasive in vivo imaging of specific receptors or transporters in the brain, aiding in the diagnosis and understanding of neurological disorders.
Fluorescent Probes: Attaching a fluorophore to the scaffold to visualize the localization and dynamics of target proteins in cells and tissues with high spatial and temporal resolution.
Photoaffinity Labels: Designing probes that can be activated by light to form a covalent bond with their biological target. This technique is invaluable for identifying and characterizing receptor binding sites.
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The full potential of this compound will be realized through interdisciplinary collaboration. The complexity of modern scientific challenges requires the integration of expertise from diverse fields.
Emerging opportunities include:
Chemistry and Computational Science: Chemists can collaborate with data scientists to develop and refine the AI/ML models for molecular design and synthesis prediction, creating a powerful feedback loop between computational prediction and experimental validation. arxiv.org
Organic Synthesis and Materials Science: Synthetic chemists can partner with materials scientists to incorporate the bicyclic scaffold into novel polymers or supramolecular structures, exploring their unique properties for advanced applications.
Medicinal Chemistry and Neuroscience: Close collaboration between medicinal chemists, pharmacologists, and neuroscientists is essential for designing and evaluating the next generation of neurochemical probes and therapeutic agents based on the 8-azabicyclo[3.2.1]octane framework. nih.gov
By pursuing these future directions, the scientific community can expand the utility of this compound from a simple building block into a versatile platform for innovation across multiple scientific disciplines.
Q & A
Q. What is the core structural significance of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry?
The 8-azabicyclo[3.2.1]octane core is a tropane alkaloid derivative critical for interactions with neurotransmitter systems. Its bicyclic structure provides rigidity, enabling selective binding to monoamine transporters (DAT, SERT) and enzymes like acetylcholinesterase. The exo-3-Boc-aminomethyl substitution enhances metabolic stability by shielding the amine group from enzymatic degradation, while improving solubility for in vivo studies .
Q. Which analytical techniques are essential for characterizing 8-azabicyclo[3.2.1]octane derivatives?
- HPLC-MS : For purity assessment and quantification in biological matrices.
- NMR spectroscopy : To confirm regiochemistry and stereochemistry (e.g., exo vs. endo configurations).
- X-ray crystallography : Resolves absolute stereochemistry and intramolecular interactions .
Q. What is the functional role of the Boc group in exo-3-(Boc-aminomethyl) derivatives?
The tert-butoxycarbonyl (Boc) group acts as a protective moiety for primary amines during synthesis, preventing unwanted side reactions. It also modulates lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies .
Advanced Research Questions
Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved?
Key methodologies :
- Desymmetrization : Starting from achiral tropinone derivatives, chiral catalysts induce asymmetry during cyclization.
- Chiral auxiliaries : Use of Evans’ oxazolidinones or Oppolzer’s sultams to control bridgehead stereochemistry.
- Biocatalytic resolution : Lipases or esterases separate racemic mixtures via selective hydrolysis . Challenge : Bridgehead nitrogen chirality requires precise control to avoid diastereomer formation.
Q. How do structural modifications at the C3 position influence DAT/SERT selectivity?
- Bulky aryl groups (e.g., 4-fluorophenyl): Increase DAT affinity (Ki < 1 nM) by filling hydrophobic pockets in the transporter’s binding site.
- Polar substituents (e.g., methoxymethyl): Enhance SERT interaction via hydrogen bonding but reduce selectivity.
- Electron-withdrawing groups (e.g., sulfonyl): Shift activity toward enzyme inhibition (e.g., NAAA) rather than transporter binding .
Q. What contradictory findings exist regarding enzyme inhibition profiles of 8-azabicyclo derivatives?
- NAAA vs. acetylcholinesterase activity : Some derivatives show potent NAAA inhibition (IC₅₀: 15 nM) but weak acetylcholinesterase binding, while others exhibit the reverse. This discrepancy may arise from assay conditions (e.g., pH, cofactor availability) or species-specific enzyme isoforms .
- Resolution : Standardize assays using human recombinant enzymes and validate with kinetic binding studies.
Q. How do metabolic pathways impact the pharmacokinetics of Boc-aminomethyl derivatives?
- Phase I metabolism : Liver CYP450 enzymes (e.g., CYP3A4) oxidize the bicyclic core, forming hydroxylated metabolites.
- Boc group stability : In vivo, the Boc group is slowly cleaved by esterases, prolonging half-life compared to unprotected amines.
- Tools : Radiolabeled analogs (e.g., ¹⁸F-NS12137) enable PET imaging to track biodistribution and metabolism .
Methodological Recommendations
- For DAT/SERT binding assays : Use HEK-293 cells overexpressing human transporters and [³H]WIN35,428 as a radioligand. Include nonspecific binding controls with nomifensine (DAT) or fluoxetine (SERT) .
- In metabolic studies : Combine LC-MS/MS with stable isotope labeling to track metabolite formation in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
